
Spectroscopic Characterization of 1-
Pentadecene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Pentadecene

Cat. No.: B078149 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-pentadecene (C₁₅H₃₀), a long-chain alpha-olefin.[1][2] Aimed at researchers, scientists, and

professionals in drug development and materials science, this document delves into the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that

define this molecule. The guide emphasizes not just the data itself, but the underlying principles

and experimental considerations necessary for its accurate acquisition and interpretation.

The Molecular Profile of 1-Pentadecene
1-Pentadecene is an aliphatic unsaturated hydrocarbon featuring a terminal double bond.[1][2]

Its structure consists of a fifteen-carbon chain, making it a valuable molecule in various

chemical syntheses, including polymer and surfactant production. Accurate spectroscopic

analysis is paramount for its identification, purity assessment, and quality control.

Caption: Chemical structure of 1-Pentadecene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-pentadecene, both ¹H and ¹³C NMR provide distinct signatures that confirm its

structure.

¹H NMR Spectroscopy
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The ¹H NMR spectrum of 1-pentadecene is characterized by signals from the vinylic protons of

the terminal double bond and the aliphatic protons of the long alkyl chain.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1-pentadecene in about 0.7 mL of

deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large

solvent signals in the spectrum.

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12

ppm).

Use a pulse angle of 30-45 degrees to allow for faster relaxation and a shorter

experimental time.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

Processing: Process the free induction decay (FID) with an exponential multiplication (line

broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the

spectrum. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm or to

tetramethylsilane (TMS) at 0 ppm.

¹H NMR Data for 1-Pentadecene in CDCl₃[1]
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.8 ddt 1H -CH=CH₂

~4.95 m 2H -CH=CH₂

~2.04 q 2H =CH-CH₂-

~1.26 m 22H -(CH₂)₁₁-

0.88 t 3H -CH₃

Interpretation: The downfield signals around 4.95 and 5.8 ppm are characteristic of the terminal

vinyl group protons. The multiplet at approximately 2.04 ppm corresponds to the allylic protons,

which are deshielded by the adjacent double bond. The large signal at ~1.26 ppm represents

the bulk of the methylene groups in the long alkyl chain. The terminal methyl group appears as

a triplet around 0.88 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of 1-pentadecene.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg in 0.7 mL of CDCl₃.

Instrumentation: Use a spectrometer with a carbon probe, typically operating at a frequency

corresponding to the proton frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

Acquisition Parameters:

Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

Use a larger spectral width (e.g., 0 to 220 ppm).

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons,

although none are present in 1-pentadecene.
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A greater number of scans (e.g., 1024 or more) is required due to the low natural

abundance of ¹³C.

Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz).

Reference the spectrum to the CDCl₃ triplet at ~77.16 ppm or TMS at 0 ppm.

¹³C NMR Data for 1-Pentadecene in CDCl₃[1][3]

Chemical Shift (ppm) Assignment

139.23 =CH-

114.13 =CH₂

33.92 =CH-CH₂-

32.04 -CH₂-

29.80 -CH₂-

29.63 -CH₂-

29.48 -CH₂-

29.28 -CH₂-

29.08 -CH₂-

22.78 -CH₂-

14.14 -CH₃

Interpretation: The two sp² hybridized carbons of the double bond are observed at 139.23 and

114.13 ppm. The remaining signals in the aliphatic region (14-34 ppm) correspond to the sp³

hybridized carbons of the alkyl chain. The distinct chemical shifts for the different methylene

groups are due to their varying distances from the double bond and the chain terminus.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.
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Experimental Protocol: IR Spectroscopy

Sample Preparation: For a liquid sample like 1-pentadecene, the simplest method is to

place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Acquire a background spectrum of the empty salt plates.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Key IR Absorption Bands for 1-Pentadecene[4][5]

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3075 C-H Stretch =C-H (vinylic)

2955-2850 C-H Stretch C-H (aliphatic)

~1640 C=C Stretch Alkene

~1465 C-H Bend -CH₂- (scissoring)

~990 and ~910 C-H Bend =C-H (out-of-plane)

Interpretation: The key features in the IR spectrum of 1-pentadecene that confirm its structure

are the C-H stretch above 3000 cm⁻¹ and the C=C stretch around 1640 cm⁻¹, which are

characteristic of the terminal alkene. The strong absorptions between 2850 and 2955 cm⁻¹ are

due to the C-H stretching of the long alkyl chain. The out-of-plane C-H bending vibrations

around 990 and 910 cm⁻¹ are also diagnostic for a monosubstituted alkene.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of 1-pentadecene into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC).

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically

70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

Fragmentation: The molecular ion is energetically unstable and fragments into smaller,

charged ions and neutral radicals.

Mass Analysis: The charged fragments are accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The detector records the abundance of each fragment at its specific m/z value,

generating a mass spectrum.

Mass Spectrometry Data for 1-Pentadecene[1][2]

Molecular Ion (M⁺•): m/z = 210.4

Key Fragments (m/z): 41, 43, 55, 57, 69, 71, 83, 85, 97, 99...

Interpretation of Fragmentation: The molecular ion peak at m/z 210 corresponds to the

molecular weight of 1-pentadecene (C₁₅H₃₀).[2] The fragmentation pattern of long-chain

alkenes is characterized by a series of cluster peaks separated by 14 mass units,

corresponding to the loss of successive -CH₂- groups.[6] The most abundant fragments are

typically carbocations formed by cleavage at different points along the alkyl chain. The general

fragmentation pattern is that of a long-chain alkane, with some influence from the double bond

which can direct initial cleavages.
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Caption: Simplified fragmentation pathways for 1-Pentadecene in EI-MS.

Conclusion
The spectroscopic data presented in this guide provide a robust and multi-faceted analytical

profile of 1-pentadecene. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry

allows for unambiguous identification and structural confirmation. The experimental protocols

and interpretive guidance offered herein are intended to equip researchers with the necessary

tools to confidently work with this and similar long-chain olefin compounds. Adherence to

proper experimental technique and a foundational understanding of spectroscopic principles

are essential for generating high-quality, reliable data.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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